3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20116431
InChI: InChI=1S/C22H19N3O2S3/c1-14(2)13-25-21(27)17(30-22(25)28)12-16-19(29-15-8-4-3-5-9-15)23-18-10-6-7-11-24(18)20(16)26/h3-12,14H,13H2,1-2H3/b17-12-
SMILES:
Molecular Formula: C22H19N3O2S3
Molecular Weight: 453.6 g/mol

3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC20116431

Molecular Formula: C22H19N3O2S3

Molecular Weight: 453.6 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C22H19N3O2S3
Molecular Weight 453.6 g/mol
IUPAC Name (5Z)-3-(2-methylpropyl)-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H19N3O2S3/c1-14(2)13-25-21(27)17(30-22(25)28)12-16-19(29-15-8-4-3-5-9-15)23-18-10-6-7-11-24(18)20(16)26/h3-12,14H,13H2,1-2H3/b17-12-
Standard InChI Key AWMZCOHEKJZDLT-ATVHPVEESA-N
Isomeric SMILES CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)/SC1=S
Canonical SMILES CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)SC1=S

Introduction

3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that combines structural elements of thiazolidinones and pyrido[1,2-a]pyrimidinones. This unique combination of functional groups and structural features makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities such as antimicrobial and anticancer effects.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves several key steps, starting from readily available precursors. The process includes the formation of the thiazolidinone core and the construction of the pyridopyrimidinone core, followed by the introduction of the phenylthio substituent. Specific reaction conditions such as temperature, solvent choice, and catalysts are optimized to maximize yield and purity.

Biological Activity

3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one exhibits significant antimicrobial activity, making it a candidate for further research in treating bacterial and fungal infections. The compound's mechanism of action likely involves interactions with specific enzymes or receptors, leading to alterations in cellular processes such as signal transduction and metabolism.

Potential Applications

Given its structural features and biological activities, this compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it suitable for research into various diseases.

Comparison with Similar Compounds

Similar compounds, such as other thiazolidinone and pyrido[1,2-a]pyrimidinone derivatives, share structural features but differ in their substituents and biological activities. The unique combination of functional groups in 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one contributes to its distinct reactivity and potential therapeutic applications.

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